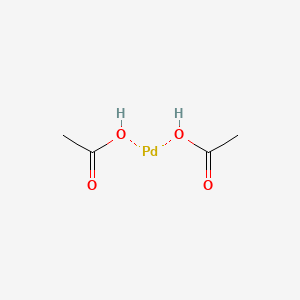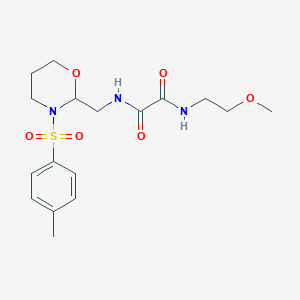![molecular formula C20H18N2O5S B2978133 N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide CAS No. 2034256-69-2](/img/structure/B2978133.png)
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide is a complex organic compound characterized by the presence of benzodioxole and benzothiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and benzothiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile
- 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoic acid
Uniqueness
N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide is unique due to its specific combination of benzodioxole and benzothiophene moieties, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-20(25,17-8-12-4-2-3-5-16(12)28-17)10-21-18(23)19(24)22-13-6-7-14-15(9-13)27-11-26-14/h2-9,25H,10-11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGWUJGCZOXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978055.png)
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B2978056.png)


![2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane](/img/structure/B2978064.png)


![Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2978069.png)
![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2978071.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B2978072.png)
![2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2978073.png)
